Product packaging for tricosa-6,10-dien-1-ol(Cat. No.:)

tricosa-6,10-dien-1-ol

Cat. No.: B12451299
M. Wt: 336.6 g/mol
InChI Key: JTSPNZHBRRBWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricosa-6,10-dien-1-ol is a high-purity long-chain fatty alcohol characterized by two double bonds at the 6th and 10th carbon positions of its 23-carbon chain. This structure classifies it as a fatty olefin derivative, a group of compounds that are of significant interest in organic synthesis and materials science research . As a research chemical, it serves as a valuable standard and building block in various laboratory investigations. Potential research applications include studies in lipid chemistry, the synthesis of complex organic molecules, and the development of novel polymers. In biological research, related long-chain alcohols are sometimes investigated for their role in insect pheromone systems and plant wax compositions. Researchers value this compound for its potential utility in exploring structure-activity relationships and metabolic pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the product data sheet for specific handling and storage recommendations to ensure the stability and integrity of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H44O B12451299 tricosa-6,10-dien-1-ol

Properties

Molecular Formula

C23H44O

Molecular Weight

336.6 g/mol

IUPAC Name

tricosa-6,10-dien-1-ol

InChI

InChI=1S/C23H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h13-14,17-18,24H,2-12,15-16,19-23H2,1H3

InChI Key

JTSPNZHBRRBWNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CCCC=CCCCCCO

Origin of Product

United States

Natural Occurrence, Distribution, and Biosynthetic Pathways of Tricosa 6,10 Dien 1 Ol

Isolation Methodologies from Biological Sources

The isolation of long-chain unsaturated alcohols like tricosa-6,10-dien-1-ol from their natural biological matrices, primarily insects, involves careful extraction and purification steps to obtain the compound in a pure form for structural elucidation and biological testing.

Extraction Techniques for Natural Matrices

The initial step in isolating this compound from a biological source, such as insect glands or whole bodies, is extraction using organic solvents. The choice of solvent and extraction method is crucial to efficiently extract the compound while minimizing the co-extraction of interfering substances.

Commonly employed extraction techniques include:

Solvent Extraction: This is the most widespread method for extracting lipids and other semi-volatile compounds from biological tissues. The selection of solvents is based on the polarity of the target compound. For long-chain alcohols, a variety of organic solvents can be utilized. Hexane (B92381) is often used to extract nonpolar lipids, while more polar solvent systems, such as a mixture of chloroform (B151607) and methanol (B129727) (often in a 2:1 ratio), can extract a broader range of lipids. researchgate.net The process typically involves homogenizing the biological material in the chosen solvent, followed by filtration or centrifugation to separate the extract from the solid residue. The solvent is then evaporated to yield a crude extract.

Solid-Phase Extraction (SPE): Following an initial solvent extraction, solid-phase extraction is a common and effective technique for purifying and fractionating the crude extract. nih.gov The crude extract is dissolved in a minimal amount of a nonpolar solvent and applied to a solid-phase cartridge (e.g., silica (B1680970) gel or a bonded-phase sorbent). By sequentially eluting the cartridge with solvents of increasing polarity, different classes of compounds can be separated. For instance, hydrocarbons will elute with nonpolar solvents, while more polar compounds like fatty alcohols will require solvents of higher polarity, such as diethyl ether or mixtures of hexane and ethyl acetate (B1210297). nih.gov This method allows for the separation of fatty alcohols from other lipids like fatty acids and esters.

A summary of extraction techniques is provided in the table below.

Extraction Technique Description Typical Solvents/Materials Primary Application Reference(s)
Solvent Extraction Direct extraction of lipids from homogenized biological material.Hexane, Chloroform:Methanol (2:1 v/v), Hexane:Isopropanol (3:2 v/v)Initial recovery of total lipids from the source matrix. researchgate.net
Solid-Phase Extraction (SPE) Chromatographic method used for sample clean-up and fractionation of the crude extract.Silica gel, bonded-phase sorbents; Eluting solvents of varying polarity (e.g., hexane, diethyl ether, chloroform, isopropanol).Separation of fatty alcohols from other lipid classes like hydrocarbons, esters, and fatty acids. nih.gov

Following these extraction and purification steps, further analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) are employed to identify and quantify the specific isomer, this compound.

Advanced Synthetic Methodologies for Tricosa 6,10 Dien 1 Ol and Its Stereoisomers

Strategies for Diene Formation and Chain Elongation

The construction of the C23 carbon chain and the precise installation of the two double bonds at the C6 and C10 positions are the key challenges in the synthesis of tricosa-6,10-dien-1-ol. Several robust methods are available for forming the diene system and elongating the carbon chain.

Wittig Reactions and Variants

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. chem-station.com This method is particularly powerful for creating specific double bond geometries. For a molecule like this compound, a Wittig approach could be envisioned in a convergent synthesis, where two fragments are joined to form one of the double bonds.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Unstabilized ylides, typically bearing alkyl substituents, generally lead to the formation of (Z)-alkenes with high selectivity. adichemistry.comstackexchange.com This is attributed to a kinetically controlled pathway involving a puckered four-membered oxaphosphetane intermediate where steric interactions are minimized. stackexchange.com Conversely, stabilized ylides, which have an electron-withdrawing group attached to the carbanion, favor the formation of (E)-alkenes through a thermodynamically controlled process. adichemistry.com

A plausible retrosynthetic analysis would involve disconnecting the molecule at the C6-C7 or C10-C11 double bond. For instance, to form the C10-C11 double bond, a C10 phosphonium (B103445) salt could be reacted with a C11-C23 aldehyde fragment. The stereochemistry of the resulting double bond would be dictated by the choice of ylide and reaction conditions.

Wittig Reaction Variant Ylide Type Typical Product Stereochemistry Key Features
Standard WittigUnstabilized(Z)-alkene adichemistry.comstackexchange.comKinetically controlled, often requires strong bases (e.g., n-BuLi).
Standard WittigStabilized(E)-alkene adichemistry.comThermodynamically controlled, can use weaker bases (e.g., NaH, K₂CO₃).
Schlosser ModificationUnstabilized(E)-alkeneInvolves low-temperature deprotonation/reprotonation of the betaine (B1666868) intermediate.
Horner-Wadsworth-EmmonsPhosphonate ester(E)-alkeneByproduct is a water-soluble phosphate (B84403) ester, simplifying purification.

Olefin Metathesis Approaches, including Acyclic Diene Metathesis (ADMET)

Olefin metathesis has emerged as a powerful tool for carbon-carbon double bond formation, recognized with the Nobel Prize in Chemistry in 2005. This method, often employing ruthenium-based catalysts like Grubbs' catalysts, is known for its high functional group tolerance. Acyclic Diene Metathesis (ADMET) is a specific type of olefin metathesis that involves the step-growth polymerization of terminal dienes, driven by the release of ethylene (B1197577) gas. wikipedia.orgjove.com

For a target like this compound, a cross-metathesis reaction between two smaller olefin fragments would be a viable strategy. For instance, a protected 6-hydroxy-1-hexene could be coupled with a long-chain terminal alkene to form one of the double bonds. The stereoselectivity of the newly formed double bond can be influenced by the choice of catalyst and reaction conditions.

ADMET itself is a polymerization technique, but its principles can be applied to the synthesis of discrete molecules through controlled cross-metathesis. The mechanism involves the formation of a metallacyclobutane intermediate between the catalyst's metal carbene and an alkene substrate. jove.com

Catalyst Generation Typical Application Key Features
Grubbs' First GenerationRing-closing metathesis (RCM), Cross-metathesis (CM)High functional group tolerance, stable in air.
Grubbs' Second GenerationRCM, CM, ADMETHigher activity than first generation, broader substrate scope.
Schrock's CatalystsRCM, CM, ADMETVery high activity, particularly for sterically demanding substrates.

Acetylene Coupling Reactions and Semihydrogenation

The construction of dienes can also be effectively achieved through the coupling of acetylenic fragments followed by stereoselective reduction. This approach offers excellent control over the geometry of the resulting double bonds. For this compound, one could envision a Cadiot-Chodkiewicz or Sonogashira coupling to link two smaller alkyne-containing fragments.

Once the diyne backbone is assembled, the triple bonds can be selectively reduced to either (Z) or (E) double bonds. The semi-hydrogenation of an alkyne to a (Z)-alkene is classically achieved using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). libretexts.orgbyjus.com The catalyst's surface facilitates the syn-addition of hydrogen, leading to the cis-isomer. libretexts.org For the formation of a (E)-alkene, a dissolving metal reduction, such as sodium in liquid ammonia, is typically employed, which proceeds through a radical anion intermediate to give the more stable trans-isomer. libretexts.org

Reaction Reagents Product Stereochemistry Mechanism Highlights
Alkyne Semi-hydrogenationH₂, Lindlar's Catalyst libretexts.orgbyjus.com(Z)-alkeneSyn-addition of hydrogen on the catalyst surface. libretexts.org
Dissolving Metal ReductionNa, NH₃(l)(E)-alkeneFormation of a trans-vinyl radical intermediate. libretexts.org

Stereoselective Introduction of Double Bonds (Z/E Isomerism)

The control of Z/E isomerism is paramount in the synthesis of specific stereoisomers of this compound. As discussed in the preceding sections, the choice of synthetic method directly influences the geometry of the newly formed double bond.

Wittig Reactions: Unstabilized ylides provide a reliable route to (Z)-alkenes, while stabilized ylides or the Schlosser modification yield (E)-alkenes. adichemistry.com

Acetylene Reduction: Lindlar hydrogenation is the method of choice for (Z)-alkenes, whereas dissolving metal reductions afford (E)-alkenes. libretexts.org

Olefin Metathesis: While traditional Grubbs catalysts often favor the thermodynamic (E)-isomer, newer catalyst systems have been developed that show high selectivity for the formation of (Z)-olefins.

The synthesis of a specific isomer, such as (6Z,10E)-tricosa-6,10-dien-1-ol, would require a carefully planned sequence of reactions that sequentially introduces the double bonds with the desired stereochemistry. For example, a Wittig reaction with an unstabilized ylide could be used to create the (Z)-double bond at C6, followed by a different olefination method, like a Horner-Wadsworth-Emmons reaction, to install the (E)-double bond at C10.

Stereocontrolled Synthesis of Specific Isomers

Beyond the control of double bond geometry, the synthesis of specific stereoisomers may also involve the creation of chiral centers, although this compound itself is achiral unless isotopically labeled. However, the principles of stereocontrolled synthesis are crucial when dealing with related natural products or analogs that may possess stereogenic centers.

Enantioselective and Diastereoselective Synthetic Pathways

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, while diastereoselective synthesis focuses on forming one diastereomer over others. In the context of long-chain unsaturated alcohols, these strategies are often employed when the carbon chain contains stereogenic centers, such as hydroxyl groups or alkyl branches.

For instance, if a chiral precursor were used in the synthesis of a this compound analog, the stereochemical outcome of subsequent reactions would be critical. Diastereoselective reductions of ketones to alcohols, for example, can be achieved using chiral reducing agents or through substrate control where an existing chiral center directs the approach of the reagent. The synthesis of vicinal amino alcohols, a common motif in natural products, often relies on diastereoselective methods. rsc.org

Enantioselective polyene cyclizations, while not directly applicable to the linear this compound, demonstrate the power of modern synthetic methods to control complex stereochemical arrays in acyclic precursors. thieme-connect.comrsc.org These reactions often use chiral catalysts to induce a specific folding of the polyene chain, leading to the formation of multiple stereocenters in a single step.

While this compound itself lacks stereocenters, the methodologies developed for the enantio- and diastereoselective synthesis of complex molecules provide a rich toolbox for the construction of its various geometric isomers with high precision.

Control over 6,10-Dien-1-ol Stereochemistry

The biological activity and physical properties of this compound are intrinsically linked to the geometric configuration of its two double bonds. The synthesis of specific stereoisomers (E,E), (Z,Z), (E,Z), or (Z,E) requires precise and predictable stereoselective methods.

Modern synthetic approaches to achieve such control often rely on a toolkit of well-established and novel reactions. Stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a product from a common starting material, is a particularly powerful strategy. researchgate.netnih.gov

Key methodologies for controlling the stereochemistry of the 6,10-dien-1-ol moiety include:

Wittig Reaction and its Variants: The Wittig reaction and its modifications, such as the Schlosser modification for E-selectivity and the use of salt-free conditions for Z-selectivity, are cornerstone methods for creating specific double bond geometries. By carefully selecting the appropriate phosphorus ylide and reaction conditions, chemists can introduce the C6 or C10 double bond with a high degree of stereocontrol.

Alkyne Reductions: The partial reduction of an alkyne precursor is a powerful and common strategy. Lindlar catalysis (hydrogenation using a poisoned palladium catalyst) is a classic method for the syn-reduction of alkynes to cis-(Z)-alkenes. Conversely, dissolving metal reductions, such as the Birch reduction (sodium in liquid ammonia), typically yield trans-(E)-alkenes.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings, offer versatile and highly stereoselective methods for constructing carbon-carbon bonds, including the formation of dienes. mdpi.com For instance, the coupling of a vinyl boronic acid with a vinyl halide can proceed with retention of the double bond geometry of both coupling partners, allowing for the programmed assembly of the desired dienol structure. Oxidative Heck vinylation has also been reported as a method for the stereoselective formation of 1,3-dienes. mdpi.com

Sigmatropic Rearrangements: Certain pericyclic reactions, like the nih.govnih.gov-sigmatropic rearrangement (e.g., Claisen or Cope rearrangement), can be employed to create double bonds with predictable stereochemistry based on the stereochemistry of the starting material. For example, an indium-catalyzed 2-oxonia Cope rearrangement of 1,4-dienols can lead to 1,3-dienols. mdpi.com

The synthesis of a specific stereoisomer of this compound would likely involve a multi-step sequence where these methods are strategically combined. For instance, a Z-selective Wittig reaction could be used to form one double bond, followed by an E-selective cross-coupling to install the second.

A summary of common stereoselective methods for olefin synthesis is presented in the table below:

MethodTypical SelectivityKey Reagents/Conditions
Wittig Reaction (standard)Z-selective for unstabilized ylidesPhosphorus ylide, aldehyde/ketone
Schlosser ModificationE-selectiveYlide, aldehyde, phenyllithium, proton source
Horner-Wadsworth-EmmonsE-selectivePhosphonate carbanion, aldehyde/ketone
Lindlar ReductionZ-alkene from alkyneH₂, Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂)
Birch ReductionE-alkene from alkyneNa/NH₃(l)
Suzuki CouplingRetention of stereochemistryVinyl boronic acid, vinyl halide, Pd catalyst, base
Stille CouplingRetention of stereochemistryVinylstannane, vinyl halide, Pd catalyst

Development of Efficient and Environmentally Benign Synthesis Routes

The chemical industry is increasingly moving towards "green" and sustainable practices. For the synthesis of long-chain alcohols like this compound, this translates to developing routes that are not only efficient in terms of yield but also minimize waste, use less hazardous materials, and are energy-efficient. rsc.org

The synthesis of insect pheromones, many of which are long-chain unsaturated alcohols, provides a good model for the development of environmentally benign routes. earlham.ac.ukjales.orgyoutube.com Key principles and strategies include:

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. This includes transition metal catalysis (e.g., palladium, nickel, copper) for cross-coupling and metathesis reactions, as well as organocatalysis. azom.com For instance, using Ni(OAc)₂ instead of more expensive and less environmentally friendly platinum or palladium catalysts for the conversion of triple bonds to Z-double bonds has been reported. jales.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are inherently more atom-economical than substitutions and eliminations.

Use of Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources. Long-chain fatty acids and alcohols from plant oils can be potential starting points for the synthesis of this compound. researchgate.net

Biocatalysis and Biotechnology: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. frontiersin.orgrsc.org Lipases can be used for esterification and transesterification reactions under mild conditions. rsc.org Furthermore, engineered microorganisms could potentially produce long-chain dienols directly or provide key precursors, bypassing complex and costly chemical steps. earlham.ac.ukyoutube.com The production of long-chain alcohols in engineered Yarrowia lipolytica has been demonstrated. frontiersin.org

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions.

The development of an efficient and green synthesis of this compound would likely involve a combination of these strategies, for example, using a biocatalytic step to generate a key chiral intermediate from a renewable feedstock, followed by a highly efficient and selective catalytic cross-coupling reaction.

Convergent and Divergent Synthetic Strategies

Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of different target molecules. nih.govnih.gov This approach is particularly useful for creating a library of stereoisomers or analogues of this compound for structure-activity relationship studies. For example, a common precursor containing an alkyne and an alkene could be synthesized. This intermediate could then be subjected to different stereoselective reactions to generate all four possible stereoisomers of the 6,10-diene system. A divergent approach using olefin inversion has been described for the synthesis of mono-E isomers of fatty acids. nih.gov

The table below outlines the key features of these synthetic strategies:

StrategyDescriptionAdvantagesDisadvantages
Linear A → B → C → D → ProductConceptually simpleOverall yield can be low for many steps
Convergent A → B; C → D; B + D → ProductHigher overall yield, easier purification of intermediatesRequires careful planning of fragment synthesis and coupling
Divergent A → B; A → C; A → DEfficient for creating libraries of related compoundsMay not be the most efficient for a single target

Biological Roles and Mechanisms of Action in Ecological Systems

Elucidation of Pheromone Activity

Long-chain unsaturated alcohols, aldehydes, and acetates are common components of sex pheromones in many insect species, particularly within the order Lepidoptera (moths and butterflies) nih.gov. These molecules are released by one sex, typically the female, to attract the other for mating. While direct evidence for tricosa-6,10-dien-1-ol is not present in the available literature, compounds with similar structures, such as dienols with varying carbon chain lengths and double bond positions, have been identified as crucial sex pheromone components. For instance, various octadecadien-1-ol isomers are key pheromone components in clearwing moths of the family Sesiidae, including species of Paranthrene and Synanthedon nih.govresearchgate.net.

Sex pheromones containing diene alcohols play a fundamental role in the chemical communication systems of insects, primarily by initiating and guiding reproductive behaviors. When released into the environment, these volatile compounds form a plume that males can detect from a distance. The detection of the pheromone triggers a stereotyped behavioral response in males, including upwind flight towards the source of the pheromone, culminating in courtship and mating behaviors upon reaching the female. The specific blend and concentration of pheromone components ensure species-specificity, preventing interbreeding with closely related species.

Insect sex pheromones are often not single compounds but rather specific blends of two or more chemicals. The precise ratio of these components is critical for optimal biological activity. While one compound may be the major attractant, minor components can have significant synergistic or inhibitory effects. In several moth species, the addition of structurally related compounds, such as isomers or homologs of the primary pheromone, can dramatically increase the attraction of males nih.gov. For example, in the poplar clearwing moth, Paranthrene tabaniformis, a mixture of three different dienic alcohols was found to be the most effective attractant nih.govresearchgate.net. This synergy ensures the fidelity of the chemical signal and enhances its effectiveness.

Molecular and Physiological Mechanisms of Reception

The detection of pheromones is mediated by specialized olfactory sensory neurons (OSNs) housed in sensilla on the insect's antennae. The interaction between a pheromone molecule and an olfactory receptor (OR) on the surface of an OSN is the first step in the perception of the chemical signal. Electroantennography (EAG) is a technique used to measure the summed electrical response of the antennal neurons to a specific odorant. While no EAG data specifically for this compound were found, studies on related compounds, such as (E,E)-8,10-dodecadien-1-ol, have utilized EAG to assess the responsiveness of male moth antennae to different pheromone components and their analogs thegoodscentscompany.com. These studies are crucial for identifying which compounds in a blend are biologically active.

Upon binding of a pheromone molecule to an olfactory receptor, a conformational change in the receptor protein initiates an intracellular signaling cascade. In insects, these olfactory receptors are typically ligand-gated ion channels or G-protein coupled receptors (GPCRs). The activation of the receptor leads to the generation of an electrical signal, either through direct ion channel opening or via a second messenger pathway. This electrical signal, in the form of action potentials, is then transmitted from the antennae to the antennal lobe in the insect's brain. In the brain, the information is processed, leading to the appropriate behavioral response, such as flight towards the pheromone source. The specificity of this system is remarkable, with individual olfactory neurons often tuned to detect specific components of the pheromone blend.

Ecological Implications and Inter-species Dynamics

Mediating Host-Pest Interactions

There is currently no scientific evidence to suggest that this compound is involved in mediating interactions between hosts and pests. Research has not identified this compound as a volatile emitted by host plants to attract or repel pests, nor as a pheromone used by pests to locate hosts or mates.

Behavioral Elicitation in Target and Non-Target Organisms

Due to the lack of research, there is no information available on the behavioral responses of any target or non-target organisms to this compound. Studies that would typically involve techniques such as electroantennography (EAG) or behavioral assays in olfactometers have not been conducted with this specific compound, as its relevance in an ecological context has not been established.

Structure Activity Relationship Sar Studies and Analog Development

Role of Hydroxyl Group in Functional Efficacy

Studies on similar pheromonal alcohols have shown that the hydroxyl group is often essential for anchoring the molecule within the binding pocket of a receptor. Its ability to form hydrogen bonds provides a strong and specific interaction that orients the rest of the molecule correctly for activation. The position of the hydroxyl group at the C1 position is also likely critical. Moving it to a different carbon would alter the molecule's polarity profile and its interaction with the receptor, likely diminishing or eliminating its efficacy.

Investigation of Chain Length Effects on Pheromone Specificity

In many insect pheromone systems, chain length is a critical factor for species recognition. A shorter chain length would result in a more volatile compound that disperses more quickly but may not persist in the environment for as long. Conversely, a longer chain would be less volatile and more persistent. From a receptor-binding perspective, a change in chain length would alter the way the molecule fits within the binding site. If the binding pocket is of a specific length, any significant deviation will prevent proper binding and subsequent signal transduction. Research on other long-chain pheromones has shown that there is often an optimal chain length for maximum activity, with shorter or longer analogs exhibiting significantly reduced or no activity. chemrxiv.org

Synthesis and Biological Evaluation of Tricosa-6,10-dien-1-ol Analogs and Derivatives

The synthesis of analogs would involve targeted modifications to the parent structure of this compound. These modifications could include altering the position and geometry of the double bonds, changing the position or nature of the hydroxyl group, and varying the length of the carbon chain. The biological activity of these synthesized analogs would then be assessed, typically through electrophysiological recordings from insect antennae (electroantennography) or behavioral assays.

A hypothetical bioactivity profile for a series of this compound analogs is presented in the table below. This table illustrates the expected sharp decline in activity with even minor structural changes, a hallmark of the high specificity of many pheromone systems.

Compound Modification from this compound Relative Biological Activity (%)
This compoundNone (Wild Type)100
Tricosa-5,10-dien-1-olDouble bond shift15
Tricosa-6,11-dien-1-olDouble bond shift10
(6Z,10Z)-Tricosa-6,10-dien-1-olIsomeric change5
Tricosa-6,10-dien-2-olHydroxyl group shift<1
Tricos-6,10-dieneHydroxyl group removal0
Docosa-5,9-dien-1-olShorter chain (C22)25
Tetracosa-7,11-dien-1-olLonger chain (C24)20

This table is illustrative and based on general principles of pheromone structure-activity relationships, as specific data for this compound is not publicly available.

The insights gained from SAR studies on this compound and its analogs can inform the design of novel molecules with modulated biological responses. The primary principle is that specificity is encoded in the precise three-dimensional shape and electronic properties of the molecule. To maintain or enhance activity, any modifications must preserve the key interaction points with the receptor.

For instance, if the goal is to create a more potent agonist, one might explore subtle modifications that increase the binding affinity without altering the essential shape. This could involve the introduction of additional functional groups that can form favorable interactions with the receptor. Conversely, to design an antagonist that blocks the receptor without activating it, one could create a molecule that binds to the receptor but lacks a key feature required for activation, such as the correct positioning of the hydroxyl group.

The design of such modulators relies on a deep understanding of the target receptor's structure, which is often the most challenging aspect of this research. In the absence of a known receptor structure, a ligand-based approach, guided by the SAR of a series of analogs, is the most viable strategy for designing molecules with desired biological activities.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for the separation of tricosa-6,10-dien-1-ol from complex mixtures and for its initial identification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

For the analysis of long-chain alcohols, a derivatization step is often employed to increase volatility and improve chromatographic peak shape. A common method involves converting the alcohol to its trimethylsilyl (B98337) (TMS) ether or trifluoroacetate (B77799) (TFA) derivative. oup.com The GC is typically equipped with a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. nih.govresearchgate.net

Quantitative analysis can be performed by creating a calibration curve with standards of known concentration and using an internal standard to correct for variations in sample injection and preparation. mdpi.com Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for trace-level quantification. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound Derivative

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) nih.gov
Carrier GasHelium at a constant flow of 1.2 mL/min nih.gov
Injector Temperature250 °C nih.gov
Oven Program80 °C (2 min hold), then 10 °C/min to 280 °C (10 min hold) nih.gov
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-500
Ion Source Temperature230 °C nih.gov
Transfer Line Temp.280 °C nih.gov

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for both the analysis and purification of this compound. phenomenex.com Unlike GC, HPLC is well-suited for the separation of non-volatile and thermally labile compounds, although long-chain alcohols can be analyzed by both methods.

For analytical purposes, reversed-phase HPLC is commonly employed. A C18 column is a popular choice, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. mdpi.com Detection can be achieved using a refractive index detector (RID) or, after derivatization with a UV-absorbing chromophore, a UV detector.

A significant advantage of HPLC is its utility in preparative-scale purification, allowing for the isolation of larger quantities of the target compound. phenomenex.comyoutube.com This is particularly useful for obtaining pure isomers of this compound for further structural elucidation or biological assays. Silver ion HPLC (Ag+-HPLC), where the stationary phase is impregnated with silver ions, is a powerful technique for separating unsaturated compounds based on the number, geometry (cis/trans), and position of the double bonds. kyoto-u.ac.jp

Table 2: Example HPLC Conditions for the Separation of Unsaturated Long-Chain Alcohols

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 20 x 250 mm, 10 µm phenomenex.com
Mobile Phase Acetonitrile/Water (90:10, v/v)Methanol/Water gradient
Flow Rate 1.0 mL/min20 mL/min phenomenex.com
Detector Refractive Index (RI)UV (after derivatization) or RI
Injection Volume 10 µL1-5 mL

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural determination of this compound, including the confirmation of its carbon skeleton and the precise location and stereochemistry of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. rsc.orgnih.gov

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the hydroxyl group, the protons on the carbons bearing the double bonds (olefinic protons), the protons adjacent to the double bonds (allylic protons), and the long aliphatic chain protons. aocs.org The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for determining the geometry of the double bonds (cis or trans). nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂OH 3.64 (t)62.9
-CH=CH- 5.30 - 5.45 (m)128 - 132
Allylic -CH₂- 2.0 - 2.1 (m)27 - 33
Aliphatic -(CH₂)n- 1.25 - 1.40 (br s)22 - 32
Terminal -CH₃ 0.88 (t)14.1

Note: These are predicted values based on analogous long-chain unsaturated alcohols. Actual values may vary.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vscht.cz The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. libretexts.orgpressbooks.pub The C-O stretching vibration would appear in the 1050-1260 cm⁻¹ range. libretexts.org The presence of carbon-carbon double bonds would be confirmed by a C=C stretching absorption around 1640-1680 cm⁻¹ and =C-H stretching absorptions just above 3000 cm⁻¹. pressbooks.publibretexts.org The geometry of the double bonds can sometimes be inferred from the presence or absence of specific out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). uniroma1.itacs.orgmaricopa.edumdpi.com

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)Intensity
AlcoholO-H stretch3200 - 3600Strong, Broad libretexts.org
AlcoholC-O stretch1050 - 1260Strong libretexts.org
Alkene=C-H stretch3010 - 3100Medium
AlkeneC=C stretch1640 - 1680Medium to Weak
AlkaneC-H stretch2850 - 2960Strong

Bio-Analytical Coupled Techniques

When studying this compound as a pheromone, it is crucial to link its chemical identity to its biological activity. Bio-analytical coupled techniques achieve this by integrating a separation method with a biological detector.

The most prominent of these techniques is Gas Chromatography-Electroantennographic Detection (GC-EAD). science.gov In this setup, the effluent from the GC column is split into two streams. One stream goes to a conventional detector (like a flame ionization detector or a mass spectrometer), while the other is directed over an insect's antenna. researchgate.net The electrical response of the antenna to the eluting compounds is recorded as an electroantennogram (EAG). By comparing the chromatogram with the EAG, it is possible to pinpoint exactly which compounds in a complex mixture are biologically active. nih.govpeerj.com

This technique has been instrumental in the identification of numerous insect pheromones. nih.gov For this compound, a GC-EAD analysis of a gland extract from the source insect would show a distinct antennal response at the retention time corresponding to this compound, confirming its role as a semiochemical. Further behavioral bioassays are then used to determine the specific behavioral response elicited by the identified compound. psu.eduoup.comnih.gov The extreme sensitivity of moth antennae allows for the detection of mere molecules of a pheromone. nih.govasknature.org

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Pheromone Identification

Gas Chromatography-Electroantennographic Detection (GC-EAD) stands as a powerful and indispensable technique in the field of chemical ecology for identifying biologically active volatile compounds, such as insect pheromones. researchgate.netscience.gov This hybrid technique couples the high-resolution separation capabilities of gas chromatography (GC) with the exquisite sensitivity and selectivity of an insect's antenna, which serves as a biological detector. science.govmdpi.com

The fundamental principle of GC-EAD involves splitting the effluent from the GC column into two streams. One stream is directed to a conventional detector, typically a Flame Ionization Detector (FID), which records the physicochemical properties of all eluting compounds. The other stream is passed over an excised insect antenna, and the electrophysiological responses (depolarizations) generated by antennally active compounds are recorded as an electroantennogram (EAG). science.gov By comparing the signals from the FID and the EAG, compounds that elicit an olfactory response in the insect can be precisely identified from a complex mixture. researchgate.net

In the context of identifying this compound as a potential pheromone, a typical GC-EAD analysis would involve the following steps:

Sample Preparation: Pheromone gland extracts from the target insect species would be obtained, typically by solvent extraction of the glands or by solid-phase microextraction (SPME) of the volatiles released by calling individuals.

GC Separation: The extract is injected into a GC equipped with a capillary column appropriate for separating long-chain unsaturated alcohols. A non-polar column (e.g., DB-5) or a more polar column could be used to achieve the desired separation. The oven temperature would be programmed to rise gradually to allow for the separation of compounds based on their boiling points and polarities.

EAD Recording: An antenna from a male of the species (the sex that typically detects female-released sex pheromones) is carefully excised and mounted between two electrodes. The effluent from the GC is passed over this antennal preparation.

Data Analysis: The simultaneous outputs from the FID and the EAD are recorded. A peak in the EAG trace that coincides with a peak in the FID chromatogram indicates that the corresponding compound is biologically active. The retention time of this active peak can then be compared with that of a synthetic standard of this compound to confirm its identity. Further confirmation is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS) to match the mass spectrum of the active peak with that of the standard. nih.govpeerj.com

Numerous studies have successfully employed GC-EAD to identify long-chain dienols and related compounds as key pheromone components in various Lepidoptera species. For instance, GC-EAD has been instrumental in identifying various unsaturated acetates and alcohols as essential for attracting male moths. nih.gov This body of research provides a strong precedent for the application of GC-EAD in the characterization of this compound as a putative pheromone.

ParameterDescription
Instrumentation Gas Chromatograph coupled with a Flame Ionization Detector (FID) and an Electroantennographic Detector (EAD).
GC Column Typically a non-polar or semi-polar capillary column (e.g., DB-5, HP-5MS).
Carrier Gas Helium or Hydrogen.
Antennal Preparation Excised antenna from the target insect species, mounted between two electrodes.
Output Simultaneous chromatogram (from FID) and electroantennogram (from EAD).
Identification Coincidence of peaks in the FID and EAD traces, confirmed by comparison with synthetic standards and GC-MS.

Quantitative Analysis in Complex Biological and Environmental Matrices

Once this compound has been identified as a biologically active compound, the next critical step is its quantification in various biological and environmental matrices. This is essential for understanding its biosynthetic titers, release rates, and environmental fate. Given the expected low concentrations of this compound, a highly sensitive and selective analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this purpose, often in conjunction with a derivatization step to improve the chromatographic and mass spectrometric properties of the analyte.

A robust method for the quantitative analysis of this compound would likely involve the following:

Sample Extraction: The method of extraction would depend on the matrix. For biological tissues (e.g., pheromone glands), a solvent extraction with a non-polar solvent like hexane (B92381) would be appropriate. For environmental samples like air or water, techniques such as Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME) would be used to concentrate the analyte.

Internal Standard: To ensure accuracy and precision, a suitable internal standard would be added to the sample at the beginning of the extraction process. An ideal internal standard would be a deuterated analogue of this compound, which would have nearly identical chemical and physical properties to the analyte but a different mass, allowing for its distinct detection by the mass spectrometer.

Derivatization: To enhance volatility and improve fragmentation patterns in the mass spectrometer, the hydroxyl group of this compound would be derivatized. A common derivatizing agent for alcohols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the alcohol to its trimethylsilyl (TMS) ether.

GC-MS Analysis: The derivatized extract is then injected into a GC-MS system. The GC separates the components of the mixture, and the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, detects and quantifies the specific ions characteristic of the derivatized this compound and the internal standard.

Calibration and Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations of this compound. By comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve, the precise concentration of this compound in the original sample can be determined.

This approach, combining derivatization with GC-MS and the use of a stable isotope-labeled internal standard, is a well-established and highly reliable method for the trace-level quantification of lipids and other volatile compounds in complex matrices. nih.gov

StepDescription
Sample Preparation Extraction from biological or environmental matrix (e.g., solvent extraction, SPE, SPME).
Internal Standard Addition of a deuterated analogue of this compound.
Derivatization Conversion of the alcohol to a more volatile derivative (e.g., TMS ether using BSTFA).
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS).
MS Operating Mode Selected Ion Monitoring (SIM) for high sensitivity and selectivity.
Quantification Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biological Functions

The long aliphatic chain and dienol functionality of tricosa-6,10-dien-1-ol are characteristic of semiochemicals, particularly insect pheromones. Many long-chain fatty alcohols and their derivatives are known to play crucial roles in chemical communication among insects, mediating behaviors such as mating and aggregation. frontiersin.orgnih.gov Future research should, therefore, prioritize the investigation of this compound as a potential pheromone. This would involve its inclusion in screenings against a wide array of insect species, particularly those where the chemical composition of their pheromone blend is not fully characterized.

Furthermore, long-chain alcohols have been identified as having roles in other biological systems. For instance, they are components of plant waxes and can have antimicrobial or antifungal properties. Exploring these potential functions for this compound could open up new avenues for its application in agriculture or medicine. Structure-activity relationship studies on a range of long-chain alcohols have shown that properties like aquatic toxicity can be predicted, providing a framework for assessing the environmental impact of any potential applications. nih.govnih.gov

Biotechnological Production of this compound and its Analogs

The chemical synthesis of long-chain unsaturated alcohols can be complex and costly. Biotechnological production offers a promising, sustainable alternative. frontiersin.orgnih.gov Research into the heterologous expression of specific enzymes in microbial hosts has enabled the production of various fatty alcohols. frontiersin.orgresearchgate.net A key focus for future research will be to identify the biosynthetic pathway responsible for producing this compound in its natural source, if one is discovered. The enzymes from such a pathway, likely involving fatty acyl-CoA reductases (FARs), could then be expressed in well-established microbial chassis like Escherichia coli or the oleaginous yeast Yarrowia lipolytica. frontiersin.orgrsc.org

Recent advancements in metabolic engineering and synthetic biology, including the use of machine learning to engineer enzymes with enhanced activity, could be leveraged to optimize the production of this compound. researchgate.net This would involve enhancing precursor supply, balancing redox cofactors, and minimizing the formation of toxic byproducts. The development of a robust microbial platform for its synthesis would be a significant step towards its large-scale and cost-effective production for research and potential commercial use.

Advancements in Stereoselective and Sustainable Synthetic Approaches

The biological activity of unsaturated compounds like this compound is often highly dependent on the stereochemistry of the double bonds. Therefore, the development of stereoselective synthetic methods is crucial. Modern organic synthesis offers a variety of powerful tools for the construction of dienes with defined stereochemistry. mdpi.com Future synthetic efforts towards this compound should focus on employing and refining these methods.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, have been widely used for the stereoselective synthesis of 1,3-dienes. mdpi.com Other promising techniques include olefin metathesis and the dehalogenative homocoupling of alkenyl bromides. mdpi.comnih.gov The application of these methods to a complex target like this compound will require careful planning and optimization. Furthermore, an emphasis on sustainable chemistry will be important, favoring routes that are atom-economical, use environmentally benign reagents and solvents, and allow for catalyst recycling.

Computational Chemistry and Molecular Modeling of Receptor Interactions

In the absence of an identified receptor for this compound, computational modeling can provide valuable predictive insights. nih.gov If this compound is indeed a pheromone, its primary targets would be olfactory receptors (ORs) in the antennae of insects. Molecular docking simulations could be employed to screen this compound against known OR structures or homology models from various insect species. nih.gov This could help to identify potential species that might use this compound for communication and guide biological screening efforts.

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool. nih.gov By comparing the structural features of this compound with a library of known pheromones and their corresponding receptor activities, it may be possible to predict its likely receptor targets and biological effects. Such in silico approaches, when combined with experimental validation, can significantly accelerate the process of receptor deorphanization.

Integration of this compound Research into Broader Chemical Ecology Frameworks

The study of chemical communication is fundamental to understanding the ecology and evolution of many organisms. The discovery of a novel semiochemical like this compound and the elucidation of its ecological role would be a valuable contribution to the field of chemical ecology. frontiersin.orgnih.gov Research in this area should aim to answer key questions such as: What organism produces this compound? In what ecological context is it used? What is the behavioral response of receiving organisms?

Answering these questions will require an interdisciplinary approach, combining chemical analysis, electrophysiology, and behavioral assays. For instance, if this compound is identified as a component of an insect's pheromone blend, further studies would be needed to understand its role in the context of the entire blend and how it contributes to species-specific communication. Ultimately, integrating the study of this specific molecule into the broader context of chemical ecology will provide a more complete understanding of the complex chemical conversations that shape our natural world.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.